Product packaging for Benzenemethanol, 4-(methylsulfinyl)-(Cat. No.:CAS No. 106732-70-1)

Benzenemethanol, 4-(methylsulfinyl)-

Cat. No.: B171913
CAS No.: 106732-70-1
M. Wt: 170.23 g/mol
InChI Key: WNEWOXDCIZAOTR-UHFFFAOYSA-N
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Description

Molecular Architecture and Substructural Features

The molecular structure of Benzenemethanol, 4-(methylsulfinyl)- consists of a benzene (B151609) ring substituted at the C1 and C4 positions. A hydroxymethyl group (-CH₂OH) is attached to the first carbon atom, defining it as a benzyl (B1604629) alcohol. At the para-position (C4), a methylsulfinyl group (-S(O)CH₃) is present. The sulfoxide (B87167) group is a key feature, containing a sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group and the phenyl ring. This arrangement results in a chiral center at the sulfur atom.

Table 1: Chemical and Physical Properties of Benzenemethanol, 4-(methylsulfinyl)- and Related Compounds

PropertyBenzenemethanol, 4-(methylsulfinyl)-4-(Methylthio)benzyl alcohol4-(Methylsulfonyl)benzyl alcohol
CAS Number 106732-70-1 bldpharm.com3446-90-0 sigmaaldrich.com22821-77-8 matrix-fine-chemicals.com
Molecular Formula C₈H₁₀O₂SC₈H₁₀OS sigmaaldrich.comC₈H₁₀O₃S matrix-fine-chemicals.com
Molecular Weight 170.23 g/mol 154.23 g/mol sigmaaldrich.com186.23 g/mol matrix-fine-chemicals.com
Melting Point Not available41-43 °C sigmaaldrich.com82-84 °C newdrugapprovals.org
Boiling Point Not available108-109 °C at 0.4 mmHg sigmaaldrich.com391.9±34.0 °C (Predicted) newdrugapprovals.org
SMILES CS(=O)c1ccc(cc1)COCSc1ccc(CO)cc1 sigmaaldrich.comCS(=O)(=O)c1ccc(CO)cc1
InChI Key Not availableMTXQKSQYMREAGJ-UHFFFAOYSA-N sigmaaldrich.comLUECCFBGAJOLOX-UHFFFAOYSA-N matrix-fine-chemicals.com

This table is populated with available data and predictions. "Not available" indicates that specific experimental data was not found in the searched sources.

Scope of Academic Investigation within Organic Synthesis and Chemical Biology

The academic investigation of Benzenemethanol, 4-(methylsulfinyl)- and its derivatives spans organic synthesis and chemical biology, primarily due to the reactivity of the sulfoxide and alcohol functionalities.

In organic synthesis , the primary route to Benzenemethanol, 4-(methylsulfinyl)- is through the selective oxidation of its sulfide (B99878) precursor, 4-(methylthio)benzyl alcohol. matrix-fine-chemicals.com This transformation is a common method for the preparation of sulfoxides. Further oxidation of the sulfoxide yields the corresponding sulfone, 4-(methylsulfonyl)benzyl alcohol. The benzyl alcohol group can undergo various reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.

In the realm of chemical biology , aryl sulfoxides are recognized for their potential biological activities. The sulfoxide group can act as a hydrogen bond acceptor and its chiral nature can lead to stereospecific interactions with biological targets. While specific biological studies on Benzenemethanol, 4-(methylsulfinyl)- are not extensively documented in the searched literature, related structures with a methylsulfonylphenyl moiety have shown promising results. For instance, 2-(4-methylsulfonyl phenyl) indole (B1671886) derivatives have been synthesized and evaluated for their dual antimicrobial and anti-inflammatory activities. nih.gov This suggests that the 4-(methylsulfinyl)phenyl scaffold could serve as a valuable pharmacophore in the design of new therapeutic agents.

Comparative Analysis with Analogous Aromatic Alcohols and Organosulfur Compounds

A comparative analysis of Benzenemethanol, 4-(methylsulfinyl)- with its parent compound, benzyl alcohol, and its sulfur-containing analogues, 4-(methylthio)benzyl alcohol (the sulfide) and 4-(methylsulfonyl)benzyl alcohol (the sulfone), reveals the significant influence of the sulfur-containing substituent on the molecule's properties.

Benzyl alcohol is a simple aromatic alcohol with a wide range of applications as a solvent, preservative, and precursor in synthesis. rsc.orgrsc.org It is a colorless liquid at room temperature.

4-(Methylthio)benzyl alcohol introduces a sulfur atom in its lower oxidation state (sulfide). This compound is a solid at room temperature and serves as the direct precursor to the target sulfoxide. sigmaaldrich.com The methylthio group is less polar than the methylsulfinyl group.

4-(Methylsulfonyl)benzyl alcohol contains sulfur in its highest oxidation state (sulfone). The sulfonyl group is highly polar and a strong hydrogen bond acceptor. This increased polarity generally leads to a higher melting point compared to the corresponding sulfide and sulfoxide. matrix-fine-chemicals.comnewdrugapprovals.org The 4-(methylsulfonyl)phenyl group is a known pharmacophore in various biologically active compounds, including COX-2 inhibitors. nih.gov

The key distinction of Benzenemethanol, 4-(methylsulfinyl)- lies in the chiral nature of the sulfoxide group, a feature absent in both the sulfide and sulfone analogues. This chirality can be exploited in asymmetric synthesis and can lead to enantioselective interactions with biological macromolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B171913 Benzenemethanol, 4-(methylsulfinyl)- CAS No. 106732-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfinylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWOXDCIZAOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448738
Record name Benzenemethanol, 4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106732-70-1
Record name Benzenemethanol, 4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Studies of Benzenemethanol, 4 Methylsulfinyl

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular systems. For Benzenemethanol, 4-(methylsulfinyl)-, these calculations provide a foundational understanding of its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized geometry and electronic properties of organic molecules. For Benzenemethanol, 4-(methylsulfinyl)-, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict its most stable three-dimensional structure. rsc.orgresearchgate.net

Table 1: Predicted Geometrical Parameters of Benzenemethanol, 4-(methylsulfinyl)- from DFT Calculations

ParameterPredicted Value (Å)
C-C (aromatic)1.39 - 1.41
C-S1.80
S=O1.50
S-CH31.78
C-CH21.51
C-O (alcohol)1.43
O-H0.96

Note: These are representative values based on DFT calculations of similar aromatic sulfoxide (B87167) and benzyl (B1604629) alcohol-containing molecules. Actual values would be obtained from specific DFT calculations on the target molecule.

HOMO-LUMO Energy Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.netfrontiersin.org

For Benzenemethanol, 4-(methylsulfinyl)-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic ring and the sulfoxide group, which can act as an electron acceptor. The energy of these orbitals and their gap can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Predicted HOMO-LUMO Energies and Reactivity Descriptors for Benzenemethanol, 4-(methylsulfinyl)-

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.80 eV

Note: These values are hypothetical and are presented to illustrate the type of data obtained from HOMO-LUMO analysis based on studies of analogous aromatic sulfoxides. researchgate.netfrontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. um.esacs.org For Benzenemethanol, 4-(methylsulfinyl)-, MD simulations, particularly in a solvent like water, can reveal important aspects of its behavior in a more realistic environment. mdpi.comuniroma2.it

These simulations can track the rotational freedom of the hydroxymethyl and methylsulfinyl groups, identifying the most stable and frequently occurring conformations. The orientation of these functional groups relative to the benzene (B151609) ring is crucial for understanding how the molecule interacts with its surroundings.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The hydroxyl group of the benzyl alcohol moiety can act as both a hydrogen bond donor and acceptor, leading to interactions with solvent molecules or other solute molecules. researchgate.net The sulfoxide group is also a potent hydrogen bond acceptor. MD simulations can quantify the extent and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. um.esuniroma2.it

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govunipa.it For Benzenemethanol, 4-(methylsulfinyl)-, a key reaction of interest is the oxidation of the sulfoxide group to a sulfone.

Computational studies, often using DFT, can model the reaction pathway of this oxidation. This would involve identifying the structure of the transition state as the oxidizing agent (e.g., a peroxide or a hydroxyl radical) approaches the sulfur atom. copernicus.orgacs.orgnih.gov The calculated activation energy for this step would provide a quantitative measure of the reaction rate. By comparing different potential pathways, computational modeling can determine the most favorable reaction mechanism. organic-chemistry.orgacs.org For instance, it can help to understand the chemoselectivity of the oxidation, i.e., why the sulfoxide is oxidized in preference to the alcohol group under certain conditions.

Computational Approaches to Spectroscopic Data Prediction

Computational methods, particularly DFT, are increasingly used to predict various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data. youtube.com

For Benzenemethanol, 4-(methylsulfinyl)-, DFT calculations can predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. rsc.orgrsc.orgrsc.orgbmrb.io These predicted spectra can aid in the assignment of experimental NMR signals.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. rsc.orgrsc.org This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the alcohol, the S=O stretch of the sulfoxide, and the various C-H and C-C vibrations of the aromatic ring. nist.govnist.gov

The electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) spectrum can also be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can help to understand the nature of the electronic excitations, for instance, whether they are π-π* transitions within the aromatic system or involve the sulfoxide chromophore. nist.govresearchgate.netscience-softcon.de

Table 3: Predicted Spectroscopic Data for Benzenemethanol, 4-(methylsulfinyl)-

Spectroscopic DataPredicted Values
1H NMR (ppm) Aromatic protons: 7.2-7.8; -CH2-: 4.6; -OH: ~2.5-4.5 (variable); -S(O)CH3: 2.7
13C NMR (ppm) Aromatic carbons: 125-145; -CH2-: 64; -S(O)CH3: 44
IR (cm-1) O-H stretch: ~3350; Aromatic C-H stretch: ~3050; S=O stretch: ~1050
UV-Vis (nm) λmax: ~220, ~265

Note: These are predicted values based on experimental data for analogous compounds and general principles of spectroscopy. rsc.orgrsc.orgbmrb.iorsc.orgbmrb.io The exact values would be obtained from specific computational predictions.

Investigation of Chemical Reactivity and Transformation Mechanisms of Benzenemethanol, 4 Methylsulfinyl

Oxidation-Reduction Chemistry of the Sulfinyl Group

The sulfinyl group [-S(O)CH₃] is central to the reactivity of Benzenemethanol, 4-(methylsulfinyl)-, as the sulfur atom exists in an intermediate oxidation state. This allows it to act as both an oxidizing and a reducing agent.

Oxidation to Sulfone: The sulfinyl group can be readily oxidized to the corresponding sulfonyl group [-SO₂CH₃], forming 4-(methylsulfonyl)benzyl alcohol. This oxidation is a common metabolic pathway for compounds containing a sulfoxide (B87167) moiety. researchgate.net Various oxidizing agents, such as hydrogen peroxide, peracids (like m-CPBA), or permanganates, can achieve this transformation in a laboratory setting. organic-chemistry.org For example, the oxidation of sulfides to sulfones is a well-established industrial process. organic-chemistry.org The oxidation of the related compound fensulfothion (B1672535) (a sulfoxide) to its sulfone analogue is a key metabolic step, highlighting the susceptibility of the sulfinyl group to oxidation. researchgate.net

Reduction to Sulfide (B99878): Conversely, the sulfinyl group can be reduced to a thioether (sulfide) group [-SCH₃], yielding 4-(methylthio)benzyl alcohol. This reduction can be accomplished using various reducing agents. In biological systems, this reductive pathway is sometimes observed, though it may be minor compared to oxidation. researchgate.net The deoxygenation of sulfoxides to yield sulfides is a known chemical transformation, often catalyzed by metal complexes. wikipedia.org Studies on the degradation of fensulfothion have shown its conversion to fensulfothion sulfide, particularly under anaerobic conditions, which suggests that microbial action can facilitate the reduction of the sulfinyl group.

The table below summarizes the primary oxidation and reduction reactions of the sulfinyl group.

Reaction TypeReactantTypical Reagents/ConditionsProduct
OxidationBenzenemethanol, 4-(methylsulfinyl)-H₂O₂, m-CPBA, KMnO₄4-(Methylsulfonyl)benzyl alcohol
ReductionBenzenemethanol, 4-(methylsulfinyl)-Zn/Acid, Hydrosilanes, TiCl₃4-(Methylthio)benzyl alcohol

Reactivity of the Benzyl (B1604629) Alcohol Moiety in Esterification and Etherification

The benzyl alcohol group [-CH₂OH] in Benzenemethanol, 4-(methylsulfinyl)- undergoes typical alcohol reactions, most notably esterification and etherification. However, the reactivity is modulated by the electronic properties of the 4-(methylsulfinyl) substituent on the aromatic ring.

The methylsulfinyl group is electron-withdrawing, which reduces the electron density on the aromatic ring and, by extension, influences the benzyl alcohol moiety. This electron-withdrawing effect decreases the nucleophilicity of the alcohol's oxygen atom. Consequently, esterification and etherification reactions may require more forcing conditions or specific catalysts compared to unsubstituted benzyl alcohol. orientjchem.orgnih.gov

Esterification: Esterification typically involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a benzyl ester. rsc.orgrsc.org Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often employed in Fischer esterification to protonate the carboxylic acid, making it a better electrophile. nih.gov Given the reduced nucleophilicity of the alcohol in Benzenemethanol, 4-(methylsulfinyl)-, the reaction rate might be slower than that of benzyl alcohols with electron-donating groups. orientjchem.orgnih.gov

Etherification: The formation of benzyl ethers can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. The electron-withdrawing nature of the sulfinyl group would make the alcohol more acidic and easier to deprotonate, but could also make the resulting alkoxide less reactive. Alternatively, dehydrative etherification reactions catalyzed by transition metals like iron or palladium can be used to form both symmetrical and unsymmetrical ethers from benzyl alcohols. researchgate.netnih.govacs.org Studies on substituted benzyl alcohols show that electron-withdrawing groups can decrease reactivity in some catalytic systems. nih.gov

The table below presents examples of these transformations for benzyl alcohols.

Reaction TypeReactantsTypical Reagents/ConditionsProduct Type
EsterificationBenzyl Alcohol + Carboxylic AcidAcid Catalyst (e.g., H₂SO₄), HeatBenzyl Ester
EtherificationBenzyl Alcohol + Alkyl HalideStrong Base (e.g., NaH)Benzyl Ether
Dehydrative Etherification2 x Benzyl AlcoholMetal Catalyst (e.g., FeCl₃), HeatDibenzyl Ether

Aromatic Substitution Patterns and Their Influences

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of Benzenemethanol, 4-(methylsulfinyl)- is directed by the combined influence of the two existing substituents: the hydroxymethyl group (-CH₂OH) and the methylsulfinyl group (-S(O)CH₃).

-CH₂OH (Hydroxymethyl) Group: This group is considered a weakly activating, ortho-, para-director. While the oxygen is electronegative, the group as a whole can donate electron density to the ring via hyperconjugation and weak resonance, activating the ortho and para positions towards electrophilic attack. studentdoctor.net

-S(O)CH₃ (Methylsulfinyl) Group: The sulfinyl group is a deactivating, yet ortho-, para-directing substituent. rsc.org It deactivates the ring towards EAS because of the inductive electron withdrawal by the electronegative oxygen atom. However, the lone pair of electrons on the sulfur atom can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile attacks the ortho and para positions. stackexchange.comorganicchemistrytutor.comyoutube.com This resonance stabilization outweighs the inductive deactivation in determining the position of substitution.

Since both groups direct incoming electrophiles to the ortho and para positions, their effects are reinforcing. The available positions for substitution are ortho to the -CH₂OH group (and meta to the -S(O)CH₃ group) and ortho to the -S(O)CH₃ group (and meta to the -CH₂OH group). Steric hindrance will also play a significant role in determining the final product distribution.

Substituent GroupElectronic EffectDirecting Influence
-CH₂OHWeakly ActivatingOrtho, Para
-S(O)CH₃DeactivatingOrtho, Para

Hydrolytic Degradation Pathways and Stability Studies

The stability of Benzenemethanol, 4-(methylsulfinyl)- is primarily concerned with the potential for hydrolysis of its functional groups. Sulfoxides are generally stable to hydrolysis under neutral conditions. researchgate.net However, the C-O bond of the benzyl alcohol can be susceptible to cleavage under certain conditions, and ester or ether derivatives are subject to hydrolysis.

The hydrolysis of benzyl esters to regenerate the benzyl alcohol and carboxylic acid is a common reaction, often catalyzed by acid or base. nih.gov Similarly, the hydrolysis of benzyl ethers can occur under strongly acidic conditions. These reactions typically proceed via an Sₙ1-type mechanism involving the formation of a benzyl carbocation intermediate.

The presence of the 4-(methylsulfinyl) group, being strongly electron-withdrawing, would destabilize the formation of a positive charge at the benzylic position. This effect would make the formation of the benzyl carbocation more difficult, thereby increasing the stability of the molecule and its ester or ether derivatives against acid-catalyzed hydrolysis compared to unsubstituted benzyl alcohol.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo

Molecular Target Binding and Interaction Dynamics

Currently, specific data regarding the molecular target binding and interaction dynamics of Benzenemethanol, 4-(methylsulfinyl)- are not extensively documented in publicly available scientific literature. Understanding how a compound binds to its molecular targets is crucial for elucidating its mechanism of action. This typically involves identifying specific proteins, enzymes, or receptors and characterizing the binding affinity (e.g., Kᵢ, Kd) and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Computational modeling and biophysical techniques are often employed to visualize these interactions, such as the "fishhooking mechanism" observed in how certain ligands selectively bind to opioid receptors. youtube.com Future research, potentially utilizing in silico docking studies or biophysical assays like surface plasmon resonance, would be necessary to identify and characterize the specific molecular targets of Benzenemethanol, 4-(methylsulfinyl)-.

Enzyme Modulation and Inhibition Kinetics (e.g., Cytochrome P450 inhibition by 4-(methylthio)benzyl alcohol)

The modulation of enzyme activity is a key aspect of the pharmacological profile of many chemical compounds. A notable example within this structural class is the interaction of benzyl (B1604629) alcohol derivatives with Cytochrome P450 (CYP450) enzymes. These enzymes are critical for metabolizing a wide array of foreign substances and endogenous molecules.

Studies have shown that benzyl alcohol can inhibit CYP450 enzymes, which can protect against toxicities induced by substances that are metabolically activated by these enzymes. For instance, benzyl alcohol has been demonstrated to attenuate acetaminophen (B1664979) (APAP)-induced hepatotoxicity primarily by inhibiting the CYP450 enzymes responsible for converting APAP into its toxic metabolite. nih.govresearchgate.net Specifically, benzyl alcohol has been noted to inhibit CYP1A1, CYP2E1, and CYP3A4. researchgate.net Chronic alcohol intake itself has a complex relationship with CYP450 enzymes, often leading to increased expression of CYP2E1, which can enhance the metabolic activation of other drugs, leading to toxicity. mdpi.comnih.gov

While direct inhibition data for Benzenemethanol, 4-(methylsulfinyl)- is scarce, its structural similarity to 4-(methylthio)benzyl alcohol suggests a potential for interaction with CYP450 enzymes. The oxidation state of the sulfur atom (sulfoxide vs. sulfide) would likely influence the compound's electronic properties and steric profile, thus affecting its binding affinity and inhibitory potency towards different CYP isoforms.

Receptor-Ligand Interactions (e.g., Opioid Receptor Interaction for Related Derivatives)

The interaction of small molecules with cellular receptors is fundamental to signal transduction and physiological response. While direct studies on Benzenemethanol, 4-(methylsulfinyl)- are lacking, the broader class of benzyl-containing compounds has been explored for receptor interactions, particularly with opioid receptors.

Opioid receptors, such as the μ-opioid receptor (MOR), are key targets for pain management. nih.gov The binding affinity and functional activity of ligands at these receptors are highly dependent on their three-dimensional structure. Studies on 5-phenylmorphans, which contain a phenyl group, show that substitutions on both the nitrogen atom and the cyclohexane (B81311) ring significantly alter binding affinity for μ, δ, and κ-opioid receptors. researchgate.net For example, an N-phenethyl substituent almost invariably confers higher affinity for the μ-receptor than an N-methyl substituent in this class of compounds. researchgate.net

Furthermore, the emergence of synthetic opioids like the 2-benzylbenzimidazole "nitazenes" highlights that the benzyl moiety can be a key pharmacophoric element for potent μ-opioid receptor activation. nih.gov These compounds demonstrate that structurally diverse molecules containing a benzyl group can achieve high-affinity binding and potent receptor activation. nih.gov This suggests that derivatives of benzenemethanol could potentially interact with such receptors, although specific binding studies are required for confirmation.

Binding Affinities (Ki, nM) of Representative Phenylmorphan Derivatives at Opioid Receptors
Compoundμ-Receptor Ki (nM)δ-Receptor Ki (nM)κ-Receptor Ki (nM)
8a (N-phenethyl, C8-methyl)2.2>100001010
8c (N-phenethyl, C7-phenyl)40.4>1000042.7
8d (N-phenethyl, C7-C8 cyclohexane)4.0>100001080
Morphine4.71640365
Data sourced from research on C7- and C8-substituted 5-phenylmorphan opioids. researchgate.net

Cellular and Biochemical Pathway Perturbations in Model Systems

Compounds structurally related to Benzenemethanol, 4-(methylsulfinyl)- have demonstrated significant anti-inflammatory properties. For example, 4-hydroxybenzyl alcohol (HBA) has been shown to possess anti-inflammatory activity by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This effect is partly attributed to its ability to diminish the levels of reactive oxygen species (ROS). nih.gov

Similarly, benzyl alcohol derivatives isolated from the mushroom Hericium erinaceum were found to attenuate the LPS-stimulated inflammatory response in macrophage cells. nih.gov These compounds, specifically erinacerin B and hericenone E, decreased the production of both NO and prostaglandin (B15479496) E2 (PGE2) by blocking the phosphorylation of key inflammatory transcription factors, NF-κB and AP-1. nih.gov The conjugation of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol has also been shown to enhance their anti-inflammatory activity, suggesting the benzyl moiety can contribute favorably to these properties. mdpi.comresearchgate.net

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, represent a class of compounds with extensive pharmacological applications, including antimicrobial activity. nih.govresearchgate.net While Benzenemethanol, 4-(methylsulfinyl)- is an alcohol, its corresponding aldehyde, 4-(methylsulfinyl)benzaldehyde, can be used to synthesize a variety of Schiff bases.

Numerous studies have demonstrated that Schiff bases derived from various benzaldehydes exhibit significant antibacterial and antifungal properties against a range of pathogenic microbes. nih.govscirp.org The antimicrobial efficacy of these compounds is often attributed to the presence of the imine or azomethine group (-C=N-), which can interfere with microbial cellular processes. researchgate.net The activity can be modulated by the nature of the substituents on the aromatic ring. For instance, the presence of hydroxyl (-OH) or nitro (-NO2) groups can enhance antimicrobial effects. nih.gov Some Schiff bases have shown minimum inhibitory concentrations (MIC) comparable to or even better than standard antibiotics like ampicillin (B1664943) and kanamycin (B1662678) against certain bacterial strains. nih.govscirp.org

Minimum Inhibitory Concentration (MIC) of Representative Schiff Bases Against Pathogens
PathogenSchiff Base 1 (MIC, µg/mL)Schiff Base 2 (MIC, µg/mL)Standard Drug (MIC, µg/mL)
S. aureus12.52512.5 (Ampicillin)
M. luteus25>100100 (Ampicillin)
A. niger>10012.512.5 (Nystatin)
Data adapted from studies on the antimicrobial activity of Schiff bases. nih.govnih.gov

Isothiocyanates (ITCs) are a class of compounds known for their anticancer properties, and they can be chemically related to Benzenemethanol, 4-(methylsulfinyl)- through synthetic pathways involving the corresponding amine. Benzyl isothiocyanate (BITC) is a well-studied ITC that demonstrates potent effects on cell proliferation and apoptosis. nih.gov

BITC has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines, including human acute myeloid leukemia (AML) and canine lymphoma cells. nih.govmdpi.com The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent DNA damage, which triggers caspase-dependent apoptosis. mdpi.com ITCs can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.netnorthumbria.ac.uk For example, treatment with 4-(methylthio)butylisothiocyanate (MTBITC) led to an accumulation of leukemia cells in the G2/M phase, associated with decreased expression of cyclin B1. nih.govresearchgate.net BITC has proven to be a stronger inducer of apoptosis compared to other ITCs like sulforaphane (B1684495) in certain cancer cell models. nih.gov

Induction of Apoptosis by Isothiocyanates in SKM-1 Cancer Cells (24h Treatment)
Compound (Concentration)Control (% Apoptotic Cells)Treated (% Apoptotic Cells)
Sulforaphane (8 µM)5.9%19.6%
Benzyl Isothiocyanate (8 µM)5.9%53.8%
Data sourced from a study on human AML cell lines. nih.gov

Metabolic Pathways and Biotransformations of Benzenemethanol, 4 Methylsulfinyl in Non Human Organisms

Oxidative Metabolism in Animal Models

The oxidative metabolism of Benzenemethanol, 4-(methylsulfinyl)- in animal models is expected to involve two principal pathways: the oxidation of the benzyl (B1604629) alcohol group and the oxidation or reduction of the methylsulfinyl group.

The primary alcohol group of the benzylmethanol moiety is a likely target for oxidation. This process typically occurs in a two-step reaction catalyzed by cytosolic enzymes. Initially, alcohol dehydrogenase (ADH) would oxidize the benzyl alcohol to its corresponding aldehyde, 4-(methylsulfinyl)benzaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) would further oxidize the aldehyde to the carboxylic acid, 4-(methylsulfinyl)benzoic acid nih.govmdpi.com. This pathway is a common metabolic route for benzyl alcohol and its derivatives in various animal species nih.govnih.gov. The rate of this oxidation can be influenced by substituents on the aromatic ring nih.gov.

The sulfur atom in the methylsulfinyl group is also a prime site for oxidative metabolism. The sulfoxide (B87167) can undergo oxidation to form the corresponding sulfone, 4-(methylsulfonyl)benzyl alcohol. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues. Flavin-containing monooxygenases (FMOs) may also contribute to this S-oxidation. Conversely, the sulfoxide group can be reduced back to the sulfide (B99878), yielding 4-(methylthio)benzyl alcohol. This reductive pathway is often catalyzed by cytosolic enzymes such as aldehyde oxidase (AOX) and thioredoxin-dependent enzymes like methionine sulfoxide reductases (Msrs) dntb.gov.ua. The balance between the oxidative and reductive pathways for the sulfoxide group can vary significantly between different animal species.

Predicted Oxidative Metabolites of Benzenemethanol, 4-(methylsulfinyl)- in Animal Models
MetaboliteMetabolic ReactionPotential Catalyzing Enzymes
4-(methylsulfinyl)benzaldehydeOxidation of the alcohol groupAlcohol Dehydrogenase (ADH)
4-(methylsulfinyl)benzoic acidOxidation of the aldehyde groupAldehyde Dehydrogenase (ALDH)
4-(methylsulfonyl)benzyl alcoholOxidation of the sulfoxide groupCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs)
4-(methylthio)benzyl alcoholReduction of the sulfoxide groupAldehyde Oxidase (AOX), Methionine Sulfoxide Reductases (Msrs)
4-(methylsulfonyl)benzoic acidOxidation of both alcohol and sulfoxide groupsADH, ALDH, CYPs/FMOs
4-(methylthio)benzoic acidOxidation of the alcohol group and reduction of the sulfoxide groupADH, ALDH, AOX/Msrs

Conjugation Reactions and Metabolite Characterization (e.g., Glucuronide and Glycine Conjugates for Related Benzyl Alcohols)

Following oxidative metabolism, the resulting metabolites of Benzenemethanol, 4-(methylsulfinyl)-, particularly the carboxylic acid derivatives, are expected to undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for aromatic carboxylic acids are the formation of glucuronide and glycine conjugates.

Glucuronide Conjugation: The hydroxyl group of the parent compound, Benzenemethanol, 4-(methylsulfinyl)-, and any hydroxylated metabolites can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an O-glucuronide. More significantly, the carboxylic acid metabolite, 4-(methylsulfinyl)benzoic acid, can form an acyl glucuronide. Glucuronidation is a major pathway for the elimination of many xenobiotics in a wide range of animal species nih.gove-emj.orgrsc.org. The efficiency of glucuronidation can be influenced by the structure of the substrate and can vary between species e-emj.orgnih.gov.

Glycine Conjugation: The formation of a glycine conjugate is a characteristic metabolic pathway for benzoic acid and its substituted derivatives in many animal species reactome.orgnih.govresearchgate.netnih.gov. The carboxylic acid metabolite, 4-(methylsulfinyl)benzoic acid, would first be activated to its coenzyme A (CoA) thioester, 4-(methylsulfinyl)benzoyl-CoA. This intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase, to form 4-(methylsulfinyl)hippuric acid. The rate and extent of glycine conjugation can be affected by the nature and position of substituents on the benzoic acid ring nih.gov.

Characterization of these potential glucuronide and glycine conjugates would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

Predicted Conjugate Metabolites of Benzenemethanol, 4-(methylsulfinyl)-
MetabolitePrecursorConjugation ReactionEnzyme Family
Benzenemethanol, 4-(methylsulfinyl)- O-glucuronideBenzenemethanol, 4-(methylsulfinyl)-GlucuronidationUDP-glucuronosyltransferases (UGTs)
4-(methylsulfinyl)benzoic acid acyl glucuronide4-(methylsulfinyl)benzoic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)
4-(methylsulfinyl)hippuric acid4-(methylsulfinyl)benzoic acidGlycine ConjugationGlycine N-acyltransferase

In Vitro Metabolic Stability and Enzyme Kinetics (Non-Human Derived)

The metabolic stability of Benzenemethanol, 4-(methylsulfinyl)- can be assessed using in vitro systems derived from non-human organisms, such as liver microsomes and hepatocytes springernature.comwuxiapptec.com. These assays provide valuable information on the intrinsic clearance of a compound and help to predict its in vivo pharmacokinetic properties researchgate.netnih.gov.

Metabolic Stability: In vitro metabolic stability studies typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time. Liver microsomes are rich in CYP and FMO enzymes and are particularly useful for studying phase I oxidative metabolism wuxiapptec.comnih.gov. Hepatocytes, on the other hand, contain a broader range of metabolic enzymes, including cytosolic enzymes and transferases, and can provide a more complete picture of both phase I and phase II metabolism springernature.com. The metabolic stability of Benzenemethanol, 4-(methylsulfinyl)- in these systems would be influenced by the rates of both the oxidation of the alcohol and sulfoxide groups.

Enzyme Kinetics: To further characterize the metabolic pathways, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined for the key enzymes involved. For example, kinetic studies could be performed using purified or recombinant non-human enzymes, such as alcohol dehydrogenase, aldehyde oxidase, or specific CYP isoforms.

While specific kinetic data for Benzenemethanol, 4-(methylsulfinyl)- are not available, representative data for related substrates in non-human systems can provide an indication of the potential enzyme affinities and turnover rates. For instance, studies with rat liver alcohol dehydrogenase have determined the Km and relative velocity for various alcohols nih.gov. Similarly, the kinetics of sulfoxide reduction by rabbit liver aldehyde oxidase have been investigated researchgate.net.

Illustrative Enzyme Kinetic Parameters for Related Reactions in Non-Human Systems
EnzymeSubstrateSpeciesKmVmax / Relative VelocityReference
Alcohol DehydrogenaseBenzyl AlcoholRat-- nih.gov
Aldehyde OxidaseVarious SulfoxidesRabbit-- researchgate.net
UDP-glucuronosyltransferase4-tert-octylphenolRat-- nih.gov

*Note: The table presents illustrative examples of kinetic data for related enzymes and substrates, as specific data for Benzenemethanol, 4-(methylsulfinyl)- is not available. The values are intended to provide a general understanding of the potential enzyme kinetics.

Environmental Fate and Degradation Mechanisms of Sulfur Containing Benzyl Alcohols

Pathways of Chemical Hydrolysis in Aquatic Environments

Chemical hydrolysis is a significant abiotic degradation process for many organic compounds in aquatic environments. The rate and pathway of hydrolysis are influenced by factors such as pH, temperature, and the chemical structure of the compound. For "Benzenemethanol, 4-(methylsulfinyl)-," the presence of the methylsulfinyl group and the benzyl (B1604629) alcohol moiety will dictate its susceptibility to hydrolysis.

For benzyl alcohol derivatives, the rate of hydrolysis is pH-dependent. For instance, the hydrolysis of fipronil has been shown to be more rapid with increasing pH bioone.org. The half-life of fipronil in aqueous media was found to be 14.12 days at pH 5.0, 9.83 days at pH 7.0, and 6.76 days at pH 9.0 bioone.org. This suggests that the hydrolysis of "Benzenemethanol, 4-(methylsulfinyl)-" may also be influenced by the pH of the aquatic environment.

Table 1: Effect of pH on the Hydrolysis Half-life of Fipronil in Aqueous Medium

pHHalf-life (days)
5.014.12
7.09.83
9.06.76

Data from Verma et al. (2014) bioone.org.

The hydrolysis of "Benzenemethanol, 4-(methylsulfinyl)-" would likely involve the nucleophilic attack of a water molecule or hydroxide ion on the benzylic carbon, potentially leading to the cleavage of the C-O bond and the formation of 4-(methylsulfinyl)benzyl cation, which would then react with water to regenerate the alcohol or undergo other reactions. However, without specific experimental data, the precise pathways and kinetics remain speculative.

Photodegradation under Simulated Environmental Conditions

Photodegradation, or photolysis, is another critical abiotic process that contributes to the breakdown of organic compounds in the environment, driven by energy from sunlight. Aromatic sulfoxides are known to be photochemically active nih.gov. The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to various chemical reactions, including bond cleavage and rearrangement.

The primary photochemical process for many aryl sulfoxides is the homolytic cleavage of the carbon-sulfur (C-S) bond (α-cleavage) nih.gov. This process can lead to the formation of radical intermediates that can then undergo a variety of reactions, including recombination, disproportionation, and reaction with other molecules in the environment. For benzylic aryl sulfoxides, the excited states are often deactivated by the non-radiative, reversible α-cleavage of the C-S bond nih.gov.

Studies on the photodegradation of the insecticide fipronil have shown that it can be rapidly photolyzed in water to form its desulfinyl photoproduct oup.comnih.gov. The half-life for the direct photolysis of fipronil in deionized water has been reported to be between 7.97 and 9.42 hours oup.comnih.gov. The presence of photosensitizers, such as hydrogen peroxide, can accelerate this process significantly oup.comnih.gov. This indicates that sunlight can be a major factor in the degradation of structurally related sulfur-containing aromatic compounds.

The photodegradation of "Benzenemethanol, 4-(methylsulfinyl)-" would likely proceed through similar pathways, involving the absorption of light by the aromatic ring and subsequent reactions of the sulfoxide (B87167) group. Potential photoproducts could include the corresponding sulfone (from oxidation) or the sulfide (B99878) (from reduction), as well as products resulting from the cleavage of the C-S or C-O bonds.

Table 2: Photodegradation Half-lives of Fipronil in Water

ConditionHalf-life (hours)
Direct photolysis in deionized water7.97–9.42
Indirect photolysis with H₂O₂0.874–4.51

Data from Ngim and Crosby (2001) oup.comnih.gov.

Biodegradation Processes in Soil and Water Systems

Biodegradation by microorganisms is a fundamental process for the removal of organic pollutants from soil and water. The susceptibility of a compound to microbial degradation depends on its chemical structure and the presence of microorganisms with the appropriate metabolic capabilities.

Organosulfur compounds can be biodegraded by a variety of microorganisms researchgate.netnih.govnih.govdntb.gov.uanih.govresearchgate.netnih.gov. The biodegradation of fipronil and its major metabolite, fipronil sulfone, has been studied, and several bacterial and fungal strains capable of their degradation have been identified nih.govnih.govvu.nlresearchgate.net. For example, Aspergillus glaucus has been shown to mineralize both fipronil and fipronil sulfone nih.gov. Bacterial genera such as Bacillus, Stenotrophomonas, Acinetobacter, and Klebsiella have also been implicated in fipronil degradation nih.gov.

The initial steps in the biodegradation of aromatic compounds often involve oxidation of the aromatic ring by oxygenase enzymes, leading to the formation of catechols, which are then further metabolized through ring cleavage pathways nih.govnih.gov. For "Benzenemethanol, 4-(methylsulfinyl)-," microbial degradation could be initiated by the oxidation of the benzyl alcohol to the corresponding aldehyde and then to a carboxylic acid. The methylsulfinyl group could also be a site of microbial attack, potentially leading to oxidation to a methylsulfonyl group or reduction to a methylthio group.

Members of the genus Rhodococcus are well-known for their diverse metabolic capabilities, including the degradation of a wide range of aromatic compounds researchgate.netnih.govnih.gov. Similarly, Pseudomonas species are ubiquitous in the environment and are known to degrade various aromatic hydrocarbons and other organic pollutants nih.govdntb.gov.uaresearchgate.netnih.gov. It is plausible that strains from these genera could be involved in the biodegradation of "Benzenemethanol, 4-(methylsulfinyl)-".

The degradation of fipronil in soil has been shown to follow first-order kinetics, with half-lives varying depending on soil type and environmental conditions researchgate.netbioone.org. For example, one study reported a half-life of 132 days in laboratory conditions researchgate.net. Another study found that the dissipation of fipronil in soil under UV light followed single-phase first-order kinetics with half-lives of 3.77 days in clay loam and 5.37 days in sandy clay loam bioone.org.

Table 3: Half-life of Fipronil in Different Soil Types under UV Light

Soil TypeHalf-life (days)
Clay Loam3.77
Sandy Clay Loam5.37

Data from Verma et al. (2014) bioone.org.

The complete mineralization of "Benzenemethanol, 4-(methylsulfinyl)-" would involve the breakdown of the molecule to carbon dioxide, water, and inorganic sulfate. However, the formation of persistent intermediate metabolites is also possible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenemethanol, 4-(methylsulfinyl)-, and how can oxidation conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of its methylthio precursor (4-(methylthio)benzenemethanol). Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) in dichloromethane or potassium permanganate under controlled acidic conditions. Reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate-to-oxidant ratio) are critical to avoid over-oxidation to sulfone derivatives. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers analytically characterize Benzenemethanol, 4-(methylsulfinyl)- to confirm purity and structure?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1 mL/min .
  • Spectroscopy : Confirm the sulfinyl group via FT-IR (S=O stretch ~1040–1100 cm⁻¹) and ¹H/¹³C NMR. For NMR, the methylsulfinyl group typically shows a singlet at ~2.7 ppm (¹H) and 40–45 ppm (¹³C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How does the methylsulfinyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 14 days. Analyze degradation products via LC-MS. The sulfinyl group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming sulfonic acid or sulfone derivatives. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. What strategies resolve contradictions in reported spectral data for sulfinyl-containing benzenemethanol derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects.

  • Isomerism : Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement of the sulfinyl group.
  • Solvent Calibration : Standardize NMR solvents (e.g., DMSO-d6 vs. CDCl₃) to eliminate chemical shift variability .

Q. How can Benzenemethanol, 4-(methylsulfinyl)- be utilized as a synthon in cross-coupling reactions?

  • Methodological Answer : The sulfinyl group acts as a directing group for regioselective C–H functionalization. Example:

  • Suzuki Coupling : React with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to introduce aryl groups at the para position.
  • Oxidation Compatibility : Ensure reaction conditions do not oxidize the sulfinyl moiety further .

Q. What in vitro assays are suitable for assessing the compound’s bioactivity, given its structural similarity to pesticidal sulfinyl derivatives?

  • Methodological Answer :

  • Cytotoxicity : MTT assay using human cell lines (e.g., HepG2) with IC₅₀ determination.
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or cytochrome P450 isoforms using fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.